Cefdinir Impurity A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefdinir Impurity A is a synthetic compound that is used as an active pharmaceutical ingredient in certain drugs. It is a metabolite of Cefdinir, a semi-synthetic cephalosporin antibiotic. Cefdinir Impurity A is a major impurity of Cefdinir and is a major concern for drug manufacturers and regulatory agencies.

科学的研究の応用

Method Development in Chromatography

Researchers utilize Cefdinir Impurity A to develop and refine chromatographic methods. This includes optimizing conditions for the separation and detection of impurities in cephalosporin antibiotics .

Impurity Profiling

Cefdinir Impurity A serves as a reference compound in impurity profiling, which is essential for understanding the degradation pathways and the synthesis process of cephalosporins. This helps in identifying potential impurities that could affect drug safety and efficacy .

Stress Testing

Stress testing is performed to assess the stability of pharmaceuticals. Cefdinir Impurity A is used in stress tests designed based on the degradation mechanism of cephalosporins, aiding in the evaluation of the drug’s shelf life and storage conditions .

Regulatory Compliance

Cefdinir Impurity A is used to comply with regulatory requirements. The identification and quantification of impurities are mandated by international guidelines such as the ICH, ensuring that new drugs are safe for consumption .

Educational and Training Purposes

In academic settings, Cefdinir Impurity A is used for educational purposes. It provides a practical example for students learning about drug synthesis, impurity analysis, and pharmaceutical regulations .

作用機序

Target of Action

Cefdinir Impurity A, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the survival and growth of bacteria .

Mode of Action

The interaction of Cefdinir Impurity A with its targets leads to significant changes in the bacterial cell. By binding to the penicillin-binding proteins, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to the weakening of the bacterial cell wall .

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of the bacterial cell wall. The disruption in the peptidoglycan layer of the cell wall caused by Cefdinir Impurity A affects the integrity of the bacterial cell wall, leading to cell lysis . This results in the death of the bacteria, thereby helping in the treatment of bacterial infections .

Pharmacokinetics

The mean plasma elimination half-life of Cefdinir Impurity A is approximately 1.7 (±0.6) hours . The bioavailability of Cefdinir Impurity A is dose-dependent, with maximal plasma concentrations occurring 2 to 4 hours post-dose .

Result of Action

The primary result of the action of Cefdinir Impurity A is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, it causes cell lysis, leading to the death of the bacteria . This makes it effective against a variety of bacterial infections.

Action Environment

The action, efficacy, and stability of Cefdinir Impurity A can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and activity of Cefdinir Impurity A . Furthermore, the presence of beta-lactamase enzymes in the environment can impact the effectiveness of Cefdinir Impurity A, as these enzymes can inactivate cephalosporins . Cefdinir impurity a is effective against organisms that produce beta-lactamase enzymes due to its chemical structure .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefdinir Impurity A involves the conversion of 7-amino-3-vinyl-3-cephem-4-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-amino-3-vinyl-3-cephem-4-carboxylic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium hydroxide", "Sodium dithionite", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 7-amino-3-vinyl-3-cephem-4-carboxylic acid in water and add sodium nitrite and hydrochloric acid to the solution. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add sodium nitrate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 4: Add sodium dithionite to the reaction mixture and stir for 30 minutes.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the impurity with ethyl acetate.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure and dissolve the residue in acetic acid.", "Step 8: Add ethanol to the solution and stir for 30 minutes.", "Step 9: Filter the precipitated impurity and wash with ethanol.", "Step 10: Dry the impurity under vacuum to obtain Cefdinir Impurity A." ] } | |

CAS番号 |

1450758-21-0 |

製品名 |

Cefdinir Impurity A |

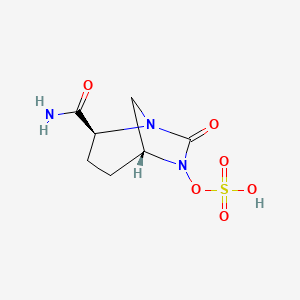

分子式 |

C5H6N4O2S |

分子量 |

186.19 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide; Cefdinir Impurity A |

製品の起源 |

United States |

Q & A

Q1: What is Cefdinir Impurity A and what is its significance?

A1: Cefdinir Impurity A refers to a mixture of four isomers identified as cefdinir open ring lactones a, b, c, and d. [] This impurity is found in Cefdinir, a semi-synthetic, broad-spectrum cephalosporin antibiotic. [] Monitoring impurities like Cefdinir Impurity A is crucial during drug development and manufacturing to ensure the safety and efficacy of the final product. The research paper provides a detailed analysis of Cefdinir and its related impurities, including their relative retention times and acceptable thresholds according to regulatory standards. []

Q2: What is the acceptable limit for Cefdinir Impurity A in Cefdinir drug substance?

A2: The sum of the four isomers that constitute Cefdinir Impurity A should not exceed 3.3%. [] This limit ensures that the impurity levels remain within acceptable ranges, minimizing the risk of potential adverse effects and maintaining the drug's quality and effectiveness. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

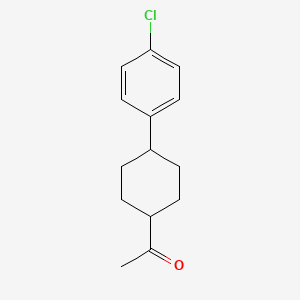

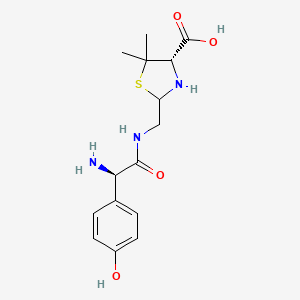

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)